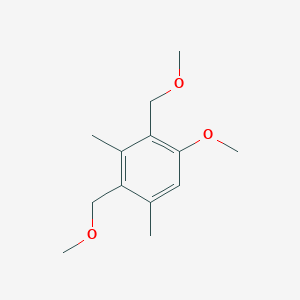

1-Methoxy-2,4-bis(methoxymethyl)-3,5-dimethylbenzene

Description

1-Methoxy-2,4-bis(methoxymethyl)-3,5-dimethylbenzene is an organic compound with the molecular formula C11H16O3. It is characterized by the presence of methoxy and methoxymethyl groups attached to a benzene ring, along with two methyl groups. This compound is part of the aromatic ether family and exhibits unique chemical properties due to its structure .

Properties

CAS No. |

809289-99-4 |

|---|---|

Molecular Formula |

C13H20O3 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

1-methoxy-2,4-bis(methoxymethyl)-3,5-dimethylbenzene |

InChI |

InChI=1S/C13H20O3/c1-9-6-13(16-5)12(8-15-4)10(2)11(9)7-14-3/h6H,7-8H2,1-5H3 |

InChI Key |

HGDXFBDBZYTZKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1COC)C)COC)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methoxy-2,4-bis(methoxymethyl)-3,5-dimethylbenzene typically involves the following steps:

Starting Materials: The synthesis begins with a benzene derivative that has appropriate substituents.

Methoxymethylation: Methoxymethyl groups are introduced using methoxymethyl chloride (MOMCl) in the presence of a base such as triethylamine.

Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Methoxy-2,4-bis(methoxymethyl)-3,5-dimethylbenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the methoxy groups to hydroxyl groups.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methoxymethyl groups direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and electrophiles (e.g., halogens).

Scientific Research Applications

1-Methoxy-2,4-bis(methoxymethyl)-3,5-dimethylbenzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 1-Methoxy-2,4-bis(methoxymethyl)-3,5-dimethylbenzene involves its interaction with molecular targets through its functional groups. The methoxy and methoxymethyl groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. Pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions .

Comparison with Similar Compounds

1-Methoxy-2,4-bis(methoxymethyl)-3,5-dimethylbenzene can be compared with other similar compounds such as:

1-Methoxy-2,4-bis(1-methyl-1-phenylethyl)benzene: This compound has bulkier substituents, leading to different steric and electronic effects.

1-Methoxy-2,4-bis(2-phenylethyl)benzene:

1-Methoxy-2,4-bis(methoxymethyl)benzene: Lacks the additional methyl groups, resulting in different chemical properties and reactivity.

Biological Activity

1-Methoxy-2,4-bis(methoxymethyl)-3,5-dimethylbenzene, also known as a derivative of anisole, is a compound belonging to the class of organic compounds known as phenol ethers. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. Despite its promising profile, research on this specific compound remains limited. This article aims to consolidate existing findings and provide a comprehensive overview of its biological activity.

- Chemical Formula : C₁₁H₁₄O₄

- Molecular Weight : 210.23 g/mol

- CAS Registry Number : 6738-23-4

- IUPAC Name : 1-methoxy-2,4-bis(methoxymethyl)-3,5-dimethylbenzene

Antimicrobial Activity

Recent studies indicate that compounds similar to 1-methoxy-2,4-bis(methoxymethyl)-3,5-dimethylbenzene exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive bacteria. A related study reported that methoxy-substituted derivatives demonstrated Minimum Inhibitory Concentrations (MIC) as low as 8 μM against Enterococcus faecalis .

Anticancer Activity

The anticancer potential of methoxy-substituted compounds has also been investigated. In vitro studies have shown:

- Compounds with similar structures have demonstrated antiproliferative effects across several cancer cell lines. For example, derivatives with multiple methoxy groups exhibited IC₅₀ values ranging from 1.2 to 5.3 μM against various cancer cell lines .

Study 1: Synthesis and Biological Evaluation

A study published in Molecules detailed the synthesis of various methoxy-substituted benzene derivatives and their biological evaluation. The key findings include:

| Compound | IC₅₀ (μM) | Activity Type |

|---|---|---|

| Compound A | 2.2 | Antiproliferative |

| Compound B | 3.7 | Antiproliferative |

| Compound C | 8 | Antibacterial (E. faecalis) |

These results suggest that structural modifications significantly influence biological activity .

Study 2: Antioxidative Properties

Another investigation focused on the antioxidative capabilities of methoxy-substituted compounds. The findings indicated:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.